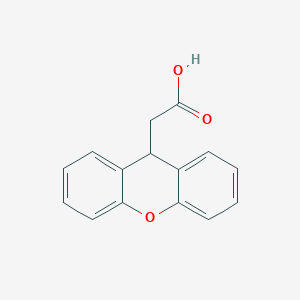
9H-xanthen-9-ylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-xanthen-9-ylacetic acid: is an organic compound with the molecular formula C15H12O3. It is a derivative of xanthene, a tricyclic aromatic compound, and contains an acetic acid functional group. This compound has garnered interest in various fields of research due to its unique structural features and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions:
Multicomponent Tandem Michael-Cyclization Reactions: This method involves reacting cyclohexanediones with alkynes in the presence of iodine or cerium (IV) ammonium nitrate, leading to the formation of 1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1-xanthen-9-yl acetic acid alkyl esters.
Alkylation of Xanthones: Reacting 9H-xanthene-9-ol with suitable alkylating agents like ethyl α-acetyl-9H-xanthene-9-acetate can yield 9H-xanthen-9-ylacetic acid derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions:
Esterification: The carboxylic acid group of 9H-xanthen-9-ylacetic acid can undergo esterification reactions with various alcohols to yield corresponding esters.
Amide Formation: The carboxylic acid group can also react with amines to form amide derivatives, which are often biologically active.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Amide Formation: Involves amines and coupling agents like carbodiimides.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Esters: Serve as intermediates for further synthetic transformations.
Amides: Often exhibit improved pharmacological properties.
Sulfoxides and Sulfones: Alter the compound’s polarity and biological activity.
科学的研究の応用
Biology and Medicine:
Cancer Therapy:
Receptor Modulation: Enhances the activity of metabotropic glutamate receptor 1
生物活性
9H-xanthen-9-ylacetic acid (XAA) is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into the biological activity of XAA, focusing on its applications in cancer therapy, receptor modulation, and other therapeutic potentials.
Chemical Structure and Properties
This compound belongs to the xanthone derivative class, characterized by a tricyclic aromatic structure with an acetic acid side chain. Its molecular formula is C15H12O3 and it features a unique structural arrangement conducive to various biological interactions.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Weight | 240.25 g/mol |
| Melting Point | 130-132 °C |
| Solubility | Soluble in organic solvents; slightly soluble in water |
The primary mechanism of action for XAA involves its role as an antagonist at lysophosphatidic acid receptor 6 (LPA6). This interaction inhibits signaling pathways that promote tumor growth, particularly in hepatocellular carcinoma (HCC) and colon tumors. Research has shown that XAA significantly reduces tumor cell proliferation and migration through this antagonistic activity, highlighting its potential as a therapeutic agent in oncology.
1. Cancer Therapy
XAA derivatives have been extensively studied for their anticancer properties:
- Hepatocellular Carcinoma (HCC): Novel XAA derivatives have shown promising anti-HCC activity, with certain compounds exhibiting maximum effects against tumor cells.
- Colon Tumors: Tricyclic analogues of XAA have been evaluated for their ability to induce hemorrhagic necrosis in colon tumors, further supporting their role in cancer therapy.
Case Study: Anti-HCC Activity
In a study evaluating various XAA derivatives, compounds were tested for their cytotoxic effects on HCC cell lines. Results indicated that specific derivatives could inhibit cell growth by over 70% at concentrations of 10 µM after 48 hours of treatment.
2. Receptor Modulation
XAA has been explored as a modulator of metabotropic glutamate receptors (mGluRs). Enhancements in mGlu1 receptor activity suggest potential applications in neuropharmacology.
Table: Biological Activities of XAA Derivatives
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of LPA6 | |
| mGlu1 Receptor Enhancement | Neuropharmacological effects | |
| Antiplatelet Effects | Blocking collagen-induced aggregation |
3. Antiplatelet Effects
Research indicates that certain XAA derivatives exhibit substantial potential in blocking collagen-induced platelet aggregation, suggesting their utility in developing novel antiplatelet medications.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Esterification: Reacting with alcohols to form esters.
- Amide Formation: Reacting with amines to produce amide derivatives.
- Oxidation: Transforming related compounds to sulfoxides and sulfones.
These synthetic routes allow for the generation of diverse derivatives with tailored biological activities .
特性
IUPAC Name |
2-(9H-xanthen-9-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWAHPQXFIMEOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356828 |
Source


|
| Record name | 9H-xanthen-9-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-58-9 |
Source


|
| Record name | 9H-xanthen-9-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














